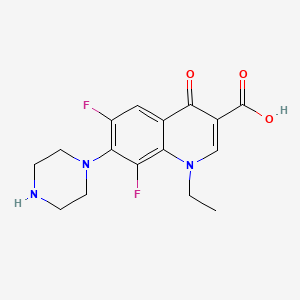

3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)-

Descripción

The compound 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)- is a fluoroquinolone derivative characterized by:

- 1-Ethyl group at the N1 position.

- 6,8-Difluoro substitutions on the quinoline core.

- 4-Oxo group contributing to the planar structure critical for DNA gyrase/topoisomerase IV inhibition.

- 7-(1-Piperazinyl) substitution, a common pharmacophore enhancing antibacterial spectrum and pharmacokinetics.

This structural configuration confers broad-spectrum antibacterial activity, with modifications at N1 and C7 influencing potency, bacterial resistance, and absorption .

Propiedades

IUPAC Name |

1-ethyl-6,8-difluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O3/c1-2-20-8-10(16(23)24)15(22)9-7-11(17)14(12(18)13(9)20)21-5-3-19-4-6-21/h7-8,19H,2-6H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRXPOLYCUTZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNCC3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00244225 | |

| Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00244225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99726-76-8 | |

| Record name | 8-Fluoronorfloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99726-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099726768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00244225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

3-Quinolinecarboxylic acid derivatives, particularly 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)-, have garnered attention for their diverse biological activities. These compounds are primarily studied for their antibacterial properties and potential therapeutic applications in autoimmune disorders and other diseases.

The compound in focus has the following chemical characteristics:

- Molecular Formula : C16H18F2N4O3

- Molecular Weight : 352.34 g/mol

- CAS Number : 100276-37-7

- IUPAC Name : 6,8-difluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Biological Activity Overview

Research indicates that 3-quinolinecarboxylic acid derivatives exhibit significant biological activities, including:

- Antibacterial Activity : These compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus.

- Immunomodulatory Effects : They have been evaluated for their potential to treat autoimmune disorders through modulation of immune responses.

Antibacterial Activity

A study evaluating a series of quinoline derivatives highlighted their antibacterial efficacy. The derivatives were tested for their ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. The results suggested a strong correlation between structural modifications and antibacterial potency .

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1.0 µg/mL |

| Compound C | Pseudomonas aeruginosa | 2.0 µg/mL |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of these compounds reveal that modifications in the piperazine ring and the introduction of fluorine atoms significantly enhance antibacterial activity. For instance, the presence of a cyclopropyl group has been noted to improve both in vitro and in vivo efficacy against various pathogens .

Table 2: Structure-Activity Relationship Data

| Compound | R Group | Activity Level |

|---|---|---|

| Compound 1 | H | Moderate |

| Compound 2 | CH3 | High |

| Compound 3 | C2H5 | Very High |

Case Studies

- Autoimmune Disorders : In a study involving mice with acute experimental autoimmune encephalomyelitis (aEAE), certain quinoline derivatives demonstrated dose-dependent inhibition of disease progression. The lead compound showed nearly complete inhibition at higher doses .

- In Vivo Studies : In vivo tests on female mice indicated that specific quinoline derivatives possess significant antibacterial activity, with some compounds showing up to sixty times the potency of standard antibiotics against certain pathogens .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Several derivatives of 3-quinolinecarboxylic acid have demonstrated potent antimicrobial properties. For instance, the compound 6,8-difluoro-1-(methylamino)-7-(4-methylpiperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been studied for its efficacy against bacterial strains resistant to conventional antibiotics. The fluorine substitutions enhance the lipophilicity and bioavailability of these compounds, making them effective against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research indicates that quinoline derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. A study reported that derivatives like 6,8-difluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid showed significant cytotoxic effects on various cancer cell lines. Mechanistically, these compounds disrupt DNA synthesis and repair pathways in cancer cells .

Pharmacological Applications

Antiviral Agents

Compounds derived from 3-quinolinecarboxylic acid are being explored as potential antiviral agents. For example, modifications to the piperazine moiety have been shown to enhance antiviral activity against HIV and other viral pathogens by inhibiting viral replication processes .

Central Nervous System (CNS) Effects

The piperazine group in these compounds has implications for CNS activity. Studies have suggested that certain derivatives can act as anxiolytics or antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways . This opens avenues for developing new treatments for mood disorders.

Material Science Applications

Fluorescent Probes

Due to their unique electronic properties, some quinoline derivatives are utilized as fluorescent probes in biochemical assays. Their ability to selectively bind to specific biomolecules allows for enhanced imaging techniques in cellular biology .

Polymer Chemistry

Quinoline derivatives are also incorporated into polymer matrices to improve the mechanical properties of materials. Their inclusion can enhance thermal stability and provide functionalities such as UV resistance or antimicrobial properties in coatings and films .

Case Studies

Análisis De Reacciones Químicas

Reaction Pathway

-

Mechanistic Insight :

Piperazinyl Substituent Modifications

The 7-piperazinyl group undergoes selective alkylation and acylation:

N-Methylation of Piperazine

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde + Formic acid | Reflux, 4 hrs | 7-(4-Methyl-1-piperazinyl) derivative | 75% |

Acetylation

| Reagents | Conditions | Product | Outcome |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 12 hrs | 7-(4-Acetyl-1-piperazinyl) derivative | Reversible protection for selective functionalization |

Hydrolysis and Stability Studies

The carboxylic acid group participates in pH-dependent equilibria:

Hydrolysis Kinetics

| Condition | pH | Half-Life | Degradation Product |

|---|---|---|---|

| Aqueous buffer | 7.4 | >24 hrs | Stable |

| Strong base (pH >10) | 12 | 2 hrs | Decarboxylated quinoline |

-

Note : The compound shows stability in neutral to slightly acidic conditions, making it suitable for pharmaceutical formulations .

Salt Formation

The carboxylic acid forms pharmaceutically relevant salts:

| Salt Type | Reagent | Solvent | Application |

|---|---|---|---|

| Hydrochloride | HCl (g) | Ethanol | Improves aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL free acid) |

| Sodium | NaOH | Water | Parenteral formulations |

Photochemical Reactivity

The difluoroquinolone core undergoes UV-induced degradation:

| Light Source | Degradation Pathway | Major Product |

|---|---|---|

| UV-C (254 nm) | Defluorination at C6/C8 | 6,8-Dihydroxy derivative |

Metal Complexation

The compound chelates divalent cations, affecting bioavailability:

| Metal Ion | Stability Constant (log K) | Biological Impact |

|---|---|---|

| Mg²⁺ | 4.8 | Reduces antimicrobial efficacy by 40% |

| Ca²⁺ | 4.5 | Contraindicated with dairy products |

Comparación Con Compuestos Similares

Substituent Analysis at Key Positions

N1 Substitution

- Target Compound : 1-Ethyl group.

- Ciprofloxacin (): 1-Cyclopropyl. Cyclopropyl enhances Gram-negative activity and oral bioavailability due to increased lipophilicity . Ethyl may reduce potency against Pseudomonas aeruginosa but improve solubility .

- Norfloxacin (): 1-Ethyl (same as target). Norfloxacin (lacking 8-fluoro) shows lower Gram-positive activity compared to the target’s 6,8-difluoro configuration .

C7 Substitution

- Target Compound : Unsubstituted piperazine.

- PD 117558 (): 7-[3-(Ethylamino)methyl-pyrrolidinyl].

- 6,8-Difluoro-7-(4-methylpiperazinyl) () : Methylation at piperazine improves CNS penetration and reduces renal excretion .

- Compound in : 7-(4-Ethylpiperazinyl).

Fluorine Substitutions

- Target Compound : 6,8-Difluoro.

- Ciprofloxacin : 6-Fluoro only.

- Moxifloxacin () : 6,8-Difluoro with 1-Cyclopropyl.

Key Findings:

- The 8-fluoro in the target compound improves Gram-positive activity compared to norfloxacin .

- C7 modifications (e.g., ethylpiperazinyl in ) yield lower MIC90 values, suggesting enhanced bacterial membrane penetration .

- N1 cyclopropyl (as in ciprofloxacin) retains superior Gram-negative potency due to optimized hydrophobicity .

Resistance and Stability

- Target Compound: Unsubstituted piperazine at C7 may increase susceptibility to efflux pumps in P. aeruginosa compared to 4-methylpiperazinyl derivatives .

- 8-Fluoro Substitution : Reduces mutation prevention concentration (MPC) against Streptococcus pneumoniae, delaying resistance development .

Métodos De Preparación

Esterification and Fluoroalkylation of Quinoline Carboxylic Acid Esters

- The process begins with the ethyl ester of 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid as a key intermediate.

- This ester undergoes alkylation with 2-fluoroethyl tosylate to introduce the 2-fluoroethyl substituent at the 1-position of the quinoline ring.

- The reaction conditions typically involve heating the mixture at temperatures ranging from room temperature to 150°C, preferably 40-120°C, in the presence or absence of solvents such as benzene, toluene, dimethyl sulfoxide, or acetonitrile.

- Organic bases like pyridine, triethylamine, or picoline are used to neutralize the hydrogen halide formed during the reaction and may also serve as solvents.

Nucleophilic Substitution with Piperazine

- The fluoroalkylated ester intermediate is then reacted with piperazine or substituted piperazines (e.g., 1-methyl-piperazine) to substitute the 7-position fluorine atom with a piperazinyl group.

- The reaction is carried out by heating a mixture of the quinoline ester and piperazine derivative (molar ratio 1:1 to 1:4) under the same temperature range as above.

- The use of bases and solvents as described in section 3.1 facilitates the substitution reaction.

- This step is critical for imparting the desired biological activity and improving the compound's pharmacokinetic properties.

Hydrolysis to Obtain the Free Acid

- The final step involves hydrolysis (saponification) of the ester group to yield the 3-quinolinecarboxylic acid .

- This is typically performed under basic conditions using aqueous alkali (e.g., sodium hydroxide) followed by acidification to precipitate the free acid.

- The hydrolysis step is optimized to improve yield and purity, often achieving yields above 60% with shorter reaction times and milder conditions compared to earlier methods.

Alternative One-Pot Synthetic Processes

- A one-pot synthetic process has been developed to prepare 7-heterocyclyl-substituted 3-quinolonecarboxylic acid derivatives, which includes the target compound.

- This method involves combining all reactants in a single reaction vessel to streamline synthesis, reduce reaction times, and improve efficiency.

- The heterocyclic substituent at the 7-position, such as piperazinyl, is introduced directly during the quinolone ring formation or shortly thereafter.

- Reaction conditions are carefully controlled to favor the formation of the desired 7-substituted quinolonecarboxylic acid derivatives.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature Range (°C) | Solvents/Bases Used | Notes |

|---|---|---|---|---|

| Alkylation of ester | 2-fluoroethyl tosylate | 25 - 150 | Pyridine, triethylamine, benzene, DMSO | Organic bases neutralize acid by-products |

| Piperazine substitution | Piperazine or substituted piperazine | 40 - 120 | Same as above | Molar ratio 1:1 to 1:4 (ester:piperazine) |

| Hydrolysis (saponification) | Aqueous NaOH or other alkali, acidification | Ambient to reflux | Water, alcohols | Yields >60%, mild conditions preferred |

| One-pot synthesis | Combined reagents for quinolone and heterocycle | Controlled heating | Various solvents depending on substrate | Streamlined, reduces time and steps |

Research Findings on Yield and Efficiency

- The described synthetic route involving alkylation, piperazine substitution, and hydrolysis leads to significantly improved yields (>60%) compared to previous methods.

- Reaction times are reduced, and lower temperatures can be employed without compromising product purity or yield.

- The use of organic bases as solvents and acid scavengers enhances reaction efficiency.

- The one-pot process offers further improvements in operational simplicity and scalability.

Additional Synthetic Notes

- Methylation of the piperazine nitrogen can be achieved post-substitution by treatment with formaldehyde and reducing agents like formic acid to yield methyl-substituted derivatives.

- Reaction pressures can vary from atmospheric to elevated pressures (up to 10 bar) to optimize reaction rates.

- Acid-binding agents such as triethylamine, 1,4-diazabicyclooctane (DABCO), or 1,8-diazabicycloundec-7-ene (DBU) are effective in promoting substitution reactions and improving yields.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Alkylation | Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | 2-fluoroethyl tosylate, base, solvent, heat | Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate | High yield, mild conditions |

| 2 | Nucleophilic substitution | Product from step 1 | Piperazine or substituted piperazine, base, heat | Alkyl 6,8-difluoro-1-(2-fluoroethyl)-1,4-dihydro-7-(1-piperazinyl)-4-oxo-3-quinolinecarboxylate | Improved yield (>60%) |

| 3 | Hydrolysis | Product from step 2 | Aqueous alkali, acidification | 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)- | High purity, optimized conditions |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-quinolinecarboxylic acid derivatives with piperazinyl substitutions, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 7-position of the quinoline core. For example, refluxing 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with piperazine in anhydrous DMSO at 70–80°C for 4 hours yields the target compound . Optimization may include adjusting solvents (e.g., acetonitrile vs. DMSO), temperature, and catalysts (e.g., DBU for enhanced reactivity) .

Q. How is structural characterization performed for these compounds, and which spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For instance, ¹H NMR peaks at δ 8.68 (H-2) and δ 15.27 (COOH) are diagnostic for the quinoline core, while ESI+ mass spectrometry (e.g., m/z 729.3 [M+Na]⁺) validates molecular weight . X-ray crystallography can resolve stereochemical ambiguities, as demonstrated for derivatives with 3-methylpiperazinyl groups .

Q. What in vitro assays are used to evaluate the antimicrobial activity of these compounds?

- Methodological Answer : The microbroth dilution technique is widely employed to determine minimum inhibitory concentrations (MICs). For example, compounds are tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with activity compared to reference drugs like ciprofloxacin .

Advanced Research Questions

Q. How do structural modifications at the 7-position (e.g., piperazinyl vs. pyrrolidinyl substituents) impact antibacterial potency and spectrum?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that bulkier piperazinyl groups (e.g., 4-arylpiperazinyl) enhance Gram-positive activity, while smaller substituents (e.g., 3-aminopyrrolidinyl) improve solubility but reduce potency . For example, replacing piperazine with 3-methylpiperazine in sparfloxacin derivatives increases bioavailability but may alter target binding to DNA gyrase .

Q. How can crystallographic data resolve contradictions in activity profiles caused by stereochemical variations?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) clarifies how stereochemistry affects molecular interactions. For instance, the cis configuration of 3,5-dimethylpiperazinyl derivatives (CAS RN 110871-86-8) shows stronger hydrogen bonding with Mycobacterium tuberculosis gyrase compared to trans isomers, explaining divergent MICs .

Q. What analytical methods are used to quantify impurities in synthesized batches, and how are they validated?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for impurity profiling. European Pharmacopoeia reference standards (e.g., Desfluoro Compound, CAS 93107-11-0) are used to calibrate methods, ensuring limits of detection (LOD) ≤0.1% for critical impurities like ethylenediamine adducts .

Q. How do fluoroquinolone resistance mechanisms (e.g., gyrase mutations) affect the efficacy of 7-piperazinyl-3-quinolinecarboxylic acids?

- Methodological Answer : Resistance profiling via gyrA mutation assays (e.g., Ser83Leu in E. coli) demonstrates that 8-difluoro substitution (as in cadrofloxacin derivatives) retains activity against resistant strains by enhancing DNA binding affinity. Comparative MIC shifts (e.g., 4-fold vs. 16-fold for ciprofloxacin) validate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.